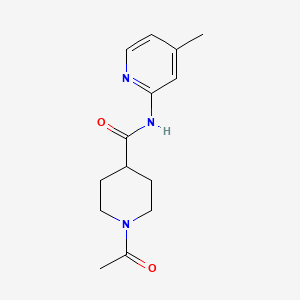![molecular formula C17H15ClN4S B5404796 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a triazole derivative that has been synthesized through various methods and has been studied extensively for its potential applications in the field of medicine and pharmacology.
作用機序
The mechanism of action of 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively. Its antifungal activity has been attributed to its ability to inhibit the biosynthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase. Its antibacterial activity has been linked to its ability to inhibit the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. Its anticancer activity has been reported to be due to its ability to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been reported to have several biochemical and physiological effects. Its antifungal activity has been shown to be dose-dependent and has been reported to be effective against a wide range of fungal strains. Its antibacterial activity has been reported to be effective against both Gram-positive and Gram-negative bacteria. Its anticancer activity has been shown to be selective towards cancer cells and has been reported to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its high purity, good yield, and its potential as a multi-targeted agent. Its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. These include the optimization of its synthesis method, the determination of its pharmacokinetics and pharmacodynamics, the evaluation of its potential as a multi-targeted agent, and the development of its potential as a therapeutic agent for the treatment of fungal infections, bacterial infections, and cancer. Additionally, the study of its structure-activity relationship and the identification of its molecular targets could lead to the development of more potent and selective analogs.
合成法
The synthesis of 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been achieved through various methods. The most commonly used method involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This method has been optimized to yield a high purity product with a good yield. Other methods such as the use of substituted benzyl chlorides and different bases have also been reported in the literature.
科学的研究の応用
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively for its potential applications in the field of medicine and pharmacology. Several studies have reported its potential as an antifungal, antibacterial, and anticancer agent. Its antifungal activity has been attributed to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its antibacterial activity has been linked to its ability to inhibit the growth of bacteria by disrupting the bacterial cell wall synthesis. Its anticancer activity has been reported to be due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-2-11-22-16(15-5-3-4-10-19-15)20-21-17(22)23-12-13-6-8-14(18)9-7-13/h2-10H,1,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNHJOBRPZICQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)
![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)